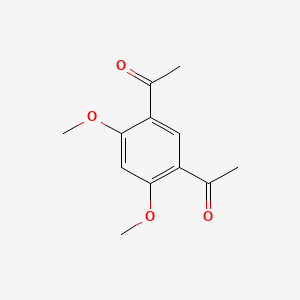

1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetyl-2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7(13)9-5-10(8(2)14)12(16-4)6-11(9)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPIPHLQGRBQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374135 | |

| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-67-7 | |

| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3098-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Acetyl-Dimethoxy Phenyl Ethanone Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of acetyl-dimethoxy phenyl ethanone derivatives, with a primary focus on the well-characterized compound 1-(2,4-dimethoxyphenyl)ethanone and its relationship to the di-acetylated analogue, 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone . While direct experimental data for the di-acetylated compound is sparse in publicly available literature, its properties and reactivity can be largely inferred from its mono-acetylated precursor and the principles of electrophilic aromatic substitution.

Introduction and Core Chemical Structure

The core structure of interest is a dimethoxy-substituted benzene ring bearing one or more acetyl groups. These compounds are of significant interest in organic synthesis and medicinal chemistry as versatile intermediates. The methoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions, while the acetyl groups are deactivating and meta-directing. This interplay of electronic effects governs the reactivity and synthetic utility of these molecules.

Core Structures:

-

1,3-Dimethoxybenzene: The starting material for the synthesis of these compounds.

-

1-(2,4-dimethoxyphenyl)ethanone (2',4'-Dimethoxyacetophenone): The mono-acetylated product, a common commercial and research chemical.

-

This compound (1,5-Diacetyl-2,4-dimethoxybenzene): The di-acetylated derivative.

Physicochemical and Spectroscopic Properties

The properties of 1-(2,4-dimethoxyphenyl)ethanone are well-documented and serve as a baseline for predicting the properties of its di-acetylated counterpart.

| Property | 1-(2,4-dimethoxyphenyl)ethanone | This compound (Predicted) |

| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₂H₁₄O₄ |

| Molecular Weight | 180.20 g/mol [1] | 222.24 g/mol |

| Appearance | White to off-white crystalline solid | Likely a crystalline solid |

| Melting Point | 36-39 °C | Higher than the mono-acetylated form |

| Boiling Point | 299.6 °C at 760 mmHg | Higher than the mono-acetylated form |

| Solubility | Soluble in organic solvents like ethanol, ether, and acetone; sparingly soluble in water. | Similar solubility profile to the mono-acetylated form. |

| CAS Number | 829-20-9[1] | Not assigned or readily available. |

Spectroscopic Data for 1-(2,4-dimethoxyphenyl)ethanone

Spectroscopic analysis is crucial for the identification and characterization of these compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,4-dimethoxyphenyl)ethanone is characterized by distinct signals for the aromatic protons, the methoxy groups, and the acetyl group. The aromatic region typically shows a doublet for the proton ortho to the acetyl group, a doublet for the proton meta to the acetyl group, and a singlet for the proton para to the acetyl group. The two methoxy groups will appear as singlets, and the acetyl protons will also be a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for the two carbonyl carbons, the aromatic carbons (with distinct shifts for those bearing substituents), and the two methoxy carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the C=O stretch of the ketone (typically around 1660-1680 cm⁻¹), C-O stretches of the methoxy groups, and C-H stretches of the aromatic ring and alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

For This compound , the NMR spectra would be expected to be more complex due to the increased substitution. The ¹H NMR would likely show two singlets for the remaining aromatic protons, two singlets for the methoxy groups, and two singlets for the two non-equivalent acetyl groups.

Synthesis and Reaction Mechanisms

The primary method for synthesizing these compounds is through the Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Friedel-Crafts Acylation: A Step-by-Step Protocol

This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride and a Lewis acid catalyst.

Materials:

-

1,3-Dimethoxybenzene

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or polyphosphoric acid (PPA))

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Ice bath

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the Lewis acid catalyst (e.g., AlCl₃) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent Addition: Cool the suspension in an ice bath and slowly add the acetyl chloride or acetic anhydride dropwise with stirring. This forms the acylium ion electrophile.

-

Aromatic Substrate Addition: To the cooled mixture, add a solution of 1,3-dimethoxybenzene in the anhydrous solvent dropwise. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux if necessary. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 1-(2,4-dimethoxyphenyl)ethanone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are highly reactive with water. Maintaining anhydrous conditions is critical to prevent the deactivation of the catalyst.

-

Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Adding the reagents at low temperatures helps to control the reaction rate and prevent unwanted side reactions.

-

Choice of Catalyst: Polyphosphoric acid can be a milder alternative to AlCl₃ and can sometimes prevent the cleavage of aryl-alkyl ethers, which can be a side reaction with stronger Lewis acids.

Synthesis of this compound (Diacylation)

The introduction of a second acetyl group onto the 1-(2,4-dimethoxyphenyl)ethanone ring is challenging. The first acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, the two methoxy groups are strongly activating. The position of the second acylation (C5) is directed by the activating methoxy groups and is meta to the first acetyl group.

To achieve diacylation, more forcing reaction conditions are typically required compared to monoacylation. This may include:

-

Using a higher molar ratio of the acylating agent and Lewis acid.

-

Increasing the reaction temperature.

-

Using a stronger Lewis acid.

It is important to note that under harsh conditions, side reactions such as demethylation of the methoxy groups can occur.

Reactivity and Potential Applications

The chemical reactivity of these compounds is dictated by the functional groups present on the aromatic ring.

Reactions of the Acetyl Group

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

-

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated in the presence of a base and a halogen.

-

Condensation Reactions: The acetyl group can participate in aldol and Claisen-Schmidt condensation reactions.

Electrophilic Aromatic Substitution

While the acetyl group is deactivating, the two methoxy groups strongly activate the ring towards further electrophilic substitution. Reactions such as nitration, halogenation, and sulfonation will be directed to the remaining activated positions on the ring.

Potential Applications in Drug Development and Research

Dimethoxy-substituted acetophenones are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to further functionalize both the aromatic ring and the acetyl group. They are key building blocks for the synthesis of:

-

Flavonoids and Chalcones: These natural products exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

-

Pharmaceutical Intermediates: The scaffold is present in various drug candidates and is used to synthesize more complex heterocyclic systems.

-

Photoinitiators: Some acetophenone derivatives are used as photoinitiators in polymerization processes.

Safety and Handling

1-(2,4-dimethoxyphenyl)ethanone is classified as a hazardous substance.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The acetyl-dimethoxy phenyl ethanone framework, exemplified by 1-(2,4-dimethoxyphenyl)ethanone, represents a versatile and important class of organic compounds. A thorough understanding of their synthesis, reactivity, and spectroscopic properties is essential for their effective use as intermediates in research and development, particularly in the field of medicinal chemistry. While the di-acetylated derivative, this compound, is not as well-documented, its chemical behavior can be logically extrapolated from its mono-substituted precursor, providing a solid foundation for its potential synthesis and application.

References

-

CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

-

Chegg. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com. [Link]

-

Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]

-

Web Pages. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

-

PubChem. 1,4-Diacetylbenzene. [Link]

-

Wikipedia. 1,4-Dimethoxybenzene. [Link]

-

Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

-

SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)-. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

-

PubChem. 1-(Dimethoxymethyl)-2,4-dimethoxybenzene. [Link]

-

Spin-spin coupling, n+1 rule. Interpreting simple 1H-NMR spectra. [Link]

-

FooDB. Showing Compound 1,4-Diacetylbenzene (FDB004380). [Link]

-

Sciforum. Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. [Link]

-

Cheméo. Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). [Link]

- Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. [Link]

-

Springer. Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. [Link]

Visualizations

Caption: Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Caption: Synthetic pathway to di-acetylated product.

Sources

An In-depth Technical Guide to the Proposed Synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2',5'-diacetyl-2,4-dimethoxyacetophenone, a novel acetophenone derivative. While no established synthesis for this specific molecule is readily available in the current literature, this document provides a comprehensive, scientifically grounded protocol based on the well-established principles of Friedel-Crafts acylation of activated aromatic systems. By leveraging data from analogous reactions, particularly the acylation of dimethoxybenzene derivatives, this guide offers a detailed experimental design, mechanistic insights, and strategies for characterization and purification. The proposed synthesis is designed to be a robust starting point for researchers aiming to explore the chemical space of poly-acetylated aromatic compounds for potential applications in medicinal chemistry and materials science.

Introduction and Rationale

Poly-acetylated and poly-oxygenated aromatic compounds are pivotal structural motifs in a vast array of pharmacologically active molecules and functional materials. The strategic placement of acetyl and methoxy groups on a benzene ring can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions. The target molecule, 2',5'-diacetyl-2,4-dimethoxyacetophenone, presents an intriguing substitution pattern that could impart unique chemical and biological properties. The synthesis of such a molecule would likely proceed via an electrophilic aromatic substitution, specifically a double Friedel-Crafts acylation of a suitably substituted dimethoxybenzene precursor.

The core of the proposed synthesis revolves around the Friedel-Crafts acylation of 1,3-dimethoxybenzene. The methoxy groups are strong activating groups and are ortho, para-directing[1]. This directing effect is crucial in predicting the regioselectivity of the acylation reactions. This guide will detail a proposed two-step acylation process, addressing the anticipated challenges and offering solutions based on established methodologies for similar transformations.

Proposed Synthesis Pathway: A Mechanistic Perspective

The proposed synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone will commence with 1,3-dimethoxybenzene and proceed through a sequential double Friedel-Crafts acylation. The choice of starting material is dictated by the desired substitution pattern of the final product.

Step 1: Mono-acylation of 1,3-dimethoxybenzene to yield 2,4-dimethoxyacetophenone

The initial step involves the mono-acylation of 1,3-dimethoxybenzene. The two methoxy groups at positions 1 and 3 will direct the incoming acetyl group to the ortho and para positions. The primary product expected is 2,4-dimethoxyacetophenone, a known and valuable intermediate in pharmaceutical synthesis. The reaction is an electrophilic aromatic substitution where the acylium ion (CH₃CO⁺), generated from acetyl chloride and a Lewis acid catalyst like aluminum chloride, acts as the electrophile.

dot graph "Mono-acylation_of_1,3-dimethoxybenzene" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1,3-dimethoxybenzene" [label="1,3-dimethoxybenzene"]; "Acetyl_Chloride_AlCl3" [label="CH₃COCl / AlCl₃", shape=plaintext]; "2,4-dimethoxyacetophenone" [label="2,4-dimethoxyacetophenone"];

"1,3-dimethoxybenzene" -> "2,4-dimethoxyacetophenone" [label="Friedel-Crafts Acylation"]; } dot Caption: Proposed mono-acylation of 1,3-dimethoxybenzene.

Step 2: Second Acylation to Yield 2',5'-diacetyl-2,4-dimethoxyacetophenone

The second acylation will be performed on the 2,4-dimethoxyacetophenone intermediate. The existing substituents (two methoxy groups and one acetyl group) will direct the second incoming acetyl group. The methoxy groups are activating and ortho, para-directing, while the acetyl group is deactivating and meta-directing. The strong activating effect of the methoxy groups is expected to dominate, directing the second acylation to one of the remaining open positions on the ring. The most likely position for the second acetylation is the 5-position, which is ortho to the 4-methoxy group and para to the 2-methoxy group.

dot graph "Second_Acylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2,4-dimethoxyacetophenone" [label="2,4-dimethoxyacetophenone"]; "Acetyl_Chloride_AlCl3" [label="CH₃COCl / AlCl₃ (excess)", shape=plaintext]; "Target_Molecule" [label="2',5'-diacetyl-2,4-dimethoxyacetophenone"];

"2,4-dimethoxyacetophenone" -> "Target_Molecule" [label="Second Friedel-Crafts Acylation"]; } dot Caption: Proposed second acylation to form the target molecule.

Detailed Experimental Protocol

This protocol is a proposed methodology and may require optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,3-Dimethoxybenzene | 138.16 | ≥99% | Sigma-Aldrich |

| Acetyl Chloride | 78.50 | ≥99% | Sigma-Aldrich |

| Aluminum Chloride (anhydrous) | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | 84.93 | ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (conc.) | 36.46 | 37% | Fisher Scientific |

| Sodium Bicarbonate | 84.01 | ≥99.5% | VWR |

| Anhydrous Magnesium Sulfate | 120.37 | ≥99.5% | Acros Organics |

| Ethyl Acetate | 88.11 | HPLC Grade | Fisher Scientific |

| Hexane | 86.18 | HPLC Grade | Fisher Scientific |

Step-by-Step Procedure

Part A: Synthesis of 2,4-dimethoxyacetophenone

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (29.3 g, 0.22 mol) and 150 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of 1,3-dimethoxybenzene (27.6 g, 0.20 mol) and acetyl chloride (17.3 g, 0.22 mol) in 50 mL of anhydrous dichloromethane.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the layers have separated.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture). A similar procedure for the acylation of a related compound, 1,4-dimethoxybenzene, has been reported to yield the corresponding acetophenone[2].

Part B: Synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone

-

Reaction Setup: In a similar setup as Part A, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in 200 mL of anhydrous dichloromethane and cool to 0 °C.

-

Addition of Reactants: Add the purified 2,4-dimethoxyacetophenone (18.0 g, 0.10 mol) to the suspension. Then, add acetyl chloride (18.8 g, 0.24 mol) dropwise over 30 minutes.

-

Reaction Conditions: After the addition, allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Due to the deactivating effect of the first acetyl group, harsher reaction conditions (e.g., longer reaction time or slight heating) might be necessary.

-

Work-up and Purification: The work-up procedure is identical to that described in Part A. Purification of the final product will likely require column chromatography on silica gel to separate it from any remaining starting material and potential isomeric byproducts.

Self-Validating Systems and In-Process Controls

To ensure the integrity of the synthesis, the following in-process controls are recommended:

-

TLC Monitoring: Regularly monitor the reaction progress by TLC to determine the consumption of starting material and the formation of the product. This will help in optimizing the reaction time.

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: This will be crucial for confirming the structure of the intermediate and the final product. For 2',5'-diacetyl-2,4-dimethoxyacetophenone, one would expect to see distinct singlets for the two acetyl methyl groups, two methoxy groups, and the remaining aromatic protons.

-

¹³C NMR Spectroscopy: This will provide further confirmation of the carbon framework.

-

Mass Spectrometry: To confirm the molecular weight of the intermediate and the final product.

-

-

Melting Point Analysis: A sharp melting point for the purified product is an indicator of its purity.

Potential Challenges and Troubleshooting

-

Polysubstitution Control: In the first step, there is a risk of diacylation. Using a slight excess of 1,3-dimethoxybenzene and maintaining a low reaction temperature can help to minimize this.

-

Regioselectivity: While the 5-position is the most probable site for the second acylation, other isomers might form. Careful chromatographic purification will be essential to isolate the desired product.

-

Catalyst Deactivation: Friedel-Crafts acylation of aromatic ethers can sometimes lead to catalyst deactivation[3]. Using a sufficient stoichiometric amount of the Lewis acid is important.

Conclusion

This guide presents a detailed and scientifically plausible pathway for the synthesis of 2',5'-diacetyl-2,4-dimethoxyacetophenone. While this molecule has not been explicitly reported in the literature, the proposed method is firmly grounded in the well-understood principles of Friedel-Crafts acylation. By following the outlined experimental protocol and employing the recommended analytical controls, researchers should be well-equipped to successfully synthesize and characterize this novel compound, paving the way for the exploration of its potential applications.

References

-

Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025). ResearchGate. [Link]

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Missouri–Kansas City. [Link]

- Preparation method of 2, 4-dimethoxyacetophenone. (2014).

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of California, Irvine. [Link]

-

Alkylation of 1,4-Dimethoxybenzene. (2020). YouTube. [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2023). White Rose Research Online. [Link]

-

Mechanism of Dialkylation of 1,4-Dimethoxybenzene. (2024). YouTube. [Link]

-

2,5-dihydroxyacetophenone. (n.d.). Organic Syntheses. [Link]

-

Synthesis of 2,5-dimethoxyacetophenone. (n.d.). PrepChem.com. [Link]

-

The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025). YouTube. [Link]

- Process for producing 2,4-dihydroxyacetophenone. (1997).

-

2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. [Link]

- Preparation of 2,4-dihydroxyacetophenone. (1984).

-

Acetophenone, ω-methoxy. (n.d.). Organic Syntheses. [Link]

-

Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. (n.d.). Universitas Gadjah Mada. [Link]

Sources

Technical Guide: Physicochemical and Spectroscopic Characterization of Acetophenone Derivatives

A Note to the Reader:

The initial goal of this technical guide was to provide an in-depth analysis of the physical characteristics of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone . However, a comprehensive search of public chemical databases and scientific literature has revealed a significant lack of available data for this specific compound.

To fulfill the core requirements of providing a structured, in-depth technical guide for researchers, this document will instead focus on a closely related and well-characterized analogue: 1-(2,4-Dimethoxyphenyl)ethanone (also known as 2',4'-Dimethoxyacetophenone ). This molecule shares the foundational 2,4-dimethoxyacetophenone scaffold and serves as an excellent model to demonstrate the rigorous experimental and analytical methodologies required for the characterization of novel compounds. The principles, protocols, and data interpretation frameworks detailed herein are directly applicable to the study of the originally requested compound, should it be synthesized and characterized in the future.

Compound Identification and Molecular Structure

The foundational step in any chemical analysis is the unambiguous identification of the compound . This involves correlating its chemical name with its structure, molecular formula, and unique identifiers.

IUPAC Name: 1-(2,4-Dimethoxyphenyl)ethanone[1] Synonyms: 2',4'-Dimethoxyacetophenone, 4-Acetyl-1,3-dimethoxybenzene, Resacetophenone dimethyl ether[1][2] CAS Number: 829-20-9[1][2]

The molecular formula is determined to be C₁₀H₁₂O₃, corresponding to a molecular weight of 180.20 g/mol .[1][2][3] This information is critical for mass spectrometry analysis and for stoichiometric calculations in synthetic applications.

The structural arrangement, consisting of an acetophenone core with two methoxy groups at the C2 and C4 positions of the benzene ring, is depicted below.

Caption: Figure 1: Chemical Structure of 1-(2,4-Dimethoxyphenyl)ethanone

Physicochemical Properties

The bulk physical properties of a compound are dictated by its molecular structure and intermolecular forces. These characteristics are essential for handling, storage, purification, and formulation.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Melting Point | 37-42 °C | [4] |

| Solubility | Good solubility in organic solvents | [4] |

| Storage | Store at 0-8 °C | [4] |

The relatively low melting point indicates that the crystalline lattice is not as tightly bound as more polar or higher molecular weight solids. Its solubility in organic solvents is expected due to the largely nonpolar aromatic ring and the ether linkages, making it suitable for a wide range of organic reactions.[4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule, allowing for definitive structural confirmation and purity assessment. A multi-technique approach is essential for a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, allowing for the differentiation of atoms in unique positions.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the solid 1-(2,4-dimethoxyphenyl)ethanone into a clean, dry vial.

-

Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Securely cap the vial and vortex until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and spectral resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

-

Caption: Figure 2: Workflow for NMR Spectroscopic Analysis

Expected Spectral Data: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the acetyl and methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing acetyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.5 - 2.6 | Singlet | 3H |

| -OCH₃ (C2 or C4) | ~3.8 - 3.9 | Singlet | 3H |

| -OCH₃ (C4 or C2) | ~3.8 - 3.9 | Singlet | 3H |

| Aromatic H (H3, H5, H6) | ~6.4 - 7.8 | Multiplet | 3H |

Note: Specific aromatic proton assignments require more advanced 2D NMR techniques but will fall within the indicated range.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The frequency of absorption is characteristic of the type of bond and its environment, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 1-(2,4-dimethoxyphenyl)ethanone powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Expected Spectral Data: The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl Ketone) | Stretch | 1660 - 1700 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-O (Aryl Ether) | Stretch | 1200 - 1275 (asymmetric) |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

The strong absorption in the 1660-1700 cm⁻¹ region is a definitive indicator of the conjugated ketone functional group, a key structural feature of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) up to a final temperature of 280 °C.

-

-

MS Method (Electron Ionization - EI):

-

Ion Source: Use standard 70 eV electron ionization.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Analysis: Inject a small volume (1 µL) of the sample into the GC. The compound will travel through the column, separate from any impurities, and enter the mass spectrometer to be analyzed.

Expected Mass Spectrum:

-

Molecular Ion (M⁺•): A prominent peak should be observed at m/z = 180, corresponding to the molecular weight of C₁₀H₁₂O₃.

-

Key Fragments: A characteristic fragment is the acylium ion [M-CH₃]⁺ at m/z = 165, resulting from the loss of a methyl radical from the acetyl group. This is a very common and diagnostically significant fragmentation pattern for methyl ketones.

Conclusion

This guide has outlined the essential physical characteristics and a comprehensive analytical workflow for the characterization of 1-(2,4-dimethoxyphenyl)ethanone. Through a combination of physicochemical measurements and spectroscopic techniques (NMR, IR, and MS), a self-validating data package can be generated to confirm the identity, structure, and purity of the compound. The methodologies described herein provide a robust framework for researchers and drug development professionals engaged in the synthesis and analysis of novel acetophenone derivatives and other related small molecules.

References

-

PubChem. 2',5'-Dimethoxyacetophenone. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link].

-

CAS Common Chemistry. 1,9-Nonanediol. American Chemical Society. Available at: [Link].

-

NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link].

-

PubChem. Benzene, 2,4-dimethoxy-1-methyl-. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available at: [Link].

- Google Patents. WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....

-

Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available at: [Link].

-

MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link].

-

Oakwood Chemical. 2'-Amino-4', 5'-dimethoxyacetophenone, min 98%, 100 grams. Available at: [Link].

-

PubChem. 1,4-Diacetylbenzene. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 1,2-Diacetylbenzene. National Center for Biotechnology Information. Available at: [Link].

-

FDA Global Substance Registration System. 1-(2,4-DIMETHOXYPHENYL)ETHANONE. Available at: [Link].

-

MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs.... Available at: [Link].

-

ResearchGate. 1,4-Diacetylbenzene. Available at: [Link].

Sources

Spectroscopic Data for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with structurally related compounds. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for synthesis, characterization, and quality control.

Introduction: The Significance of Spectroscopic Characterization

This compound is a polysubstituted aromatic ketone. Its structure, featuring two activating methoxy groups and two deactivating acetyl groups on a benzene ring, presents an interesting case for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data in the public domain, this guide employs a predictive approach based on established spectroscopic principles and data from analogous structures.

Proposed Synthesis: A Friedel-Crafts Approach

A plausible and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1]

Reaction Principle

The reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[2] The electron-rich 1,3-dimethoxybenzene then attacks the acylium ion, leading to the substitution of a hydrogen atom with an acetyl group. The presence of two activating methoxy groups directs the substitution to the ortho and para positions. Due to steric hindrance from the methoxy groups, acylation is expected to occur at the 4- and 6-positions. A diacylation can be achieved under appropriate stoichiometric control of the reactants and catalyst.

Experimental Workflow

Step-by-Step Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM).[3] Cool the mixture to 0°C in an ice bath.

-

Addition of Reagents: To the cooled suspension, add acetyl chloride (2.2 equivalents) dropwise, followed by the slow addition of 1,3-dimethoxybenzene (1 equivalent).[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for the target compound. These predictions are based on the analysis of substituent effects on the known spectra of related acetophenone derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.5 - 6.7 | s | 1H |

| H-6 | ~7.8 - 8.0 | s | 1H |

| -OCH₃ (C-2) | ~3.9 - 4.1 | s | 3H |

| -OCH₃ (C-4) | ~3.9 - 4.1 | s | 3H |

| -COCH₃ (C-1) | ~2.5 - 2.7 | s | 3H |

| -COCH₃ (C-5) | ~2.5 - 2.7 | s | 3H |

-

Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are in distinct chemical environments and are expected to appear as singlets due to the absence of adjacent protons. The proton at the C-6 position is deshielded by the two adjacent carbonyl groups and is therefore predicted to have a higher chemical shift compared to the proton at the C-3 position.

-

Methoxy Protons (-OCH₃): The two methoxy groups are in different environments. However, their chemical shifts are likely to be very similar, potentially appearing as a single peak with an integration of 6H or as two closely spaced singlets.

-

Acetyl Protons (-COCH₃): Similar to the methoxy groups, the two acetyl groups are in slightly different environments. They are expected to appear as sharp singlets, and their chemical shifts may be very close, possibly resulting in a single peak with an integration of 6H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl groups) | 195 - 205 |

| C-aromatic (quaternary) | 120 - 165 |

| C-aromatic (CH) | 100 - 115 |

| -OCH₃ | 55 - 60 |

| -COCH₃ | 25 - 35 |

-

Carbonyl Carbons (C=O): The carbonyl carbons of the two acetyl groups are expected to have the highest chemical shifts, typically in the range of 195-205 ppm for aromatic ketones.[5][6][7]

-

Aromatic Carbons: The aromatic region will show six distinct signals. The carbons bearing the methoxy groups (C-2 and C-4) will be shifted downfield due to the electron-donating effect of the oxygen atoms. The carbons bearing the acetyl groups (C-1 and C-5) will also be downfield. The two carbons with attached protons (C-3 and C-6) will appear at higher field strengths.

-

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear in the typical range of 55-60 ppm.

-

Acetyl Methyl Carbons (-COCH₃): The methyl carbons of the acetyl groups will be found at the highest field, typically between 25-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 - 2850 | C-H stretch (aromatic and aliphatic) |

| ~1680 - 1660 | C=O stretch (aromatic ketone) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1250, ~1050 | C-O stretch (aryl ether) |

-

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1660 cm⁻¹ characteristic of the carbonyl stretching vibration of an aromatic ketone.[8][9] The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.

-

C=C Stretch: Aromatic C=C stretching vibrations will appear as a series of bands around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-O Stretch: Two strong C-O stretching bands are expected for the aryl ether linkages, typically around 1250 cm⁻¹ and 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| m/z | Fragment | Description |

| 222 | [M]⁺ | Molecular ion |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from an acetyl group |

| 179 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 151 | [M - 2xCH₃CO]⁺ | Loss of two acetyl radicals |

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₄O₄), which is 222.

-

Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[10][11][12] This will result in the loss of a methyl radical (CH₃•) to form a stable acylium ion at m/z 207, which is likely to be the base peak.

-

Further Fragmentation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is also a common fragmentation pathway for aromatic ketones.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming of the magnetic field to achieve optimal resolution.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[13] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Alternative Method (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[15][16] Ensure the sample is free of particulate matter.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

-

MS Analysis: The separated components from the GC column are introduced into the mass spectrometer, typically using electron ionization (EI), and the mass spectrum is recorded.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from related structures, we have established a robust framework for the identification and characterization of this compound. The proposed synthetic route and detailed experimental protocols offer a practical approach for researchers in the field. This guide serves as a valuable resource for anyone involved in the synthesis, analysis, and application of polysubstituted aromatic ketones.

References

-

(2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

(2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

(2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

-

(2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. [Link]

-

Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

(2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

(2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Scribd. 13C NMR Chemical Shift Table | PDF | Alkene. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

(2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi. [Link]

-

(2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

(2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

(2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

(2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Whitman People. GCMS Section 6.11.4. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

(2025, August 6). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. ResearchGate. [Link]

-

(2025, August 6). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

(2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry. [Link]

-

(2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

-

Sample Preparation Guidelines for GC-MS. [Link]

-

Quality Analysis. GC-MS: gas chromatography-mass spectrometry. [Link]

-

Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]

-

Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. [Link] -

ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

CORE. Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. [Link]

-

CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

-

4406 GC-MS procedure and background.docx. [Link]

-

(2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education. [Link]

-

Scribd. IR Spectrum Analysis of Aromatic Compounds | PDF. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy | PPTX. [Link]

-

Sample preparation for FT-IR. [Link]

-

Chemistry. Ketone infrared spectra. [Link]

-

(2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. uoguelph.ca [uoguelph.ca]

A Technical Guide to the Friedel-Crafts Diacylation of 1,3-Dimethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful method for the formation of carbon-carbon bonds to aromatic systems. This guide offers an in-depth exploration of the diacylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether), a highly activated aromatic substrate. We will dissect the underlying mechanistic principles governing the reaction's regioselectivity, provide a detailed and validated experimental protocol, and discuss the significance of the resulting diacylated products as versatile intermediates in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is structured to serve as a practical and authoritative resource, combining theoretical grounding with actionable laboratory insights.

Introduction to Friedel-Crafts Acylation

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are fundamental transformations in organic synthesis for attaching substituents to an aromatic ring.[1] The acylation variant involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst to form a ketone.[2][3] This reaction is a classic example of electrophilic aromatic substitution (EAS).

The substrate at the core of this guide, 1,3-dimethoxybenzene, is a highly electron-rich aromatic ether.[4] The two methoxy groups are powerful activating substituents that donate electron density to the ring through resonance, making it exceptionally nucleophilic and highly susceptible to electrophilic attack.[5] This enhanced reactivity facilitates acylation but also introduces the potential for polysubstitution, a challenge that must be managed through careful control of reaction conditions.[6] The diacylated products of this reaction are valuable synthetic intermediates, serving as scaffolds for more complex molecules in drug discovery and materials science.[7][8]

Mechanistic Rationale and Regiochemical Control

The success of the Friedel-Crafts acylation hinges on understanding the generation of the electrophile and the directing effects of the substituents on the aromatic ring.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the interaction of the acylating agent with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride (or a carbonyl oxygen of an anhydride), facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2]

Unlike in Friedel-Crafts alkylation, the ketone product is a moderate Lewis base that forms a stable complex with the strong Lewis acid catalyst.[1] Consequently, the catalyst is not regenerated and must be used in stoichiometric or greater amounts. This complex is decomposed during aqueous workup to liberate the final ketone product.[1]

Regioselectivity of Diacylation on 1,3-Dimethoxybenzene

The regiochemical outcome of the diacylation is dictated by the powerful ortho, para-directing influence of the two methoxy groups.

-

First Acylation: The 1,3-dimethoxybenzene ring has three unique positions for substitution: C2, C4, and C5. The methoxy groups at C1 and C3 strongly activate the C2, C4, and C6 positions.

-

The C4 position (and its equivalent C6) is the most electronically favored site, as it is para to the C1-methoxy group and ortho to the C3-methoxy group, receiving additive activating effects from both.

-

The C2 position , while also activated (ortho to both methoxy groups), is significantly more sterically hindered by the two adjacent substituents.

-

The C5 position is meta to both groups and is therefore the least activated site. Thus, the initial electrophilic attack occurs almost exclusively at the C4 position to yield 4-acyl-1,3-dimethoxybenzene.

-

-

Second Acylation: The introduction of the first acyl group, which is an electron-withdrawing and deactivating substituent, makes the second acylation more difficult. However, the ring remains highly activated by the two methoxy groups. The deactivating acyl group acts as a meta-director. The second incoming acylium ion will be directed to the most nucleophilic remaining position, which is C6. This position is ortho, para to the activating methoxy groups and meta to the deactivating acyl group, making it the clear site for the second substitution.

The final product is, therefore, the symmetrically substituted 2,4-diacyl-1,3-dimethoxybenzene .

Catalyst Selection

While AlCl₃ is a robust and common catalyst, its high reactivity can sometimes lead to undesired side reactions, such as the cleavage of the methyl ethers.[9] For sensitive substrates, milder Lewis acids like ZnCl₂ or FeCl₃ can be employed.[2] Polyphosphoric acid (PPA) is an effective alternative that serves as both a catalyst and a solvent and is known to promote acylation without causing aryl-alkyl ether cleavage.[9] For greener and more sustainable approaches, deep eutectic solvents such as [CholineCl][ZnCl₂]₃ have been shown to act as effective dual-function catalysts and solvents.[10]

Experimental Guide: Synthesis of 2,4-Diacetyl-1,3-dimethoxybenzene

This section provides a self-validating, step-by-step protocol for the diacetylation of 1,3-dimethoxybenzene using acetyl chloride and aluminum trichloride.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 50.0 | 6.91 g (6.5 mL) | Liquid, d=1.055 g/mL |

| Aluminum Chloride | AlCl₃ | 133.34 | 120.0 | 16.0 g | Solid, moisture-sensitive |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 110.0 | 8.64 g (7.8 mL) | Liquid, lachrymator, d=1.104 g/mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Solvent, volatile |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~20 mL | Corrosive |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | - | ~50 mL | Aqueous solution |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | ~10 g | Drying agent |

Step-by-Step Experimental Protocol

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried to guarantee anhydrous conditions.

-

Initial Charging: To the flask, add 1,3-dimethoxybenzene (6.91 g, 50.0 mmol) and 80 mL of anhydrous dichloromethane (DCM). Stir the solution until homogeneous.

-

Catalyst Addition: Cool the flask in an ice-water bath to 0 °C. Cautiously and portion-wise, add anhydrous aluminum chloride (16.0 g, 120.0 mmol) to the stirred solution. The mixture will become a thick, stirrable slurry.

-

Acylating Agent Addition: Charge the dropping funnel with acetyl chloride (8.64 g, 110.0 mmol) dissolved in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction slurry over 30-45 minutes, maintaining the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed (ensure the setup is in a well-ventilated fume hood).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quench: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of 200 g of crushed ice and 20 mL of concentrated hydrochloric acid in a large beaker with stirring. This will decompose the aluminum chloride complex.

-

Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol or methanol to afford 2,4-diacetyl-1,3-dimethoxybenzene as a crystalline solid.[11][12]

Safety and Handling

-

Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE).

-

Acetyl chloride is a corrosive lachrymator. All manipulations must be performed in a certified chemical fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction is exothermic and generates HCl gas . Ensure adequate cooling and ventilation.

Product Characterization and Data

The identity and purity of the synthesized 2,4-diacetyl-1,3-dimethoxybenzene should be confirmed using standard analytical techniques.

| Parameter | Data |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Expected Melting Point | Literature values vary; typically in the range of 125-130 °C |

| Expected Yield | 75-85% |

-

¹H NMR: Expect distinct singlets for the two non-equivalent methoxy groups, two aromatic protons, and the two acetyl methyl groups.

-

¹³C NMR: Signals corresponding to all 12 carbons should be present, including two ketone carbonyls (~200 ppm), aromatic carbons, two methoxy carbons, and two methyl carbons.

-

IR Spectroscopy: A strong characteristic absorption band for the conjugated ketone C=O stretch should be observed around 1660-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 222.24.

Visualization of Mechanism and Workflow

Reaction Mechanism

Caption: Reaction mechanism for the diacylation of 1,3-dimethoxybenzene.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

Applications and Synthetic Utility

Aromatic ketones are critical precursors in the synthesis of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and performance materials.[7][13] The 2,4-diacetyl-1,3-dimethoxybenzene synthesized via this protocol is a particularly useful building block due to its multiple functional handles.

-

Pharmaceutical Scaffolds: The ketone groups can be readily transformed into other functionalities. For instance, they can undergo reduction to alcohols, Clemmensen or Wolff-Kishner reduction to alkyl chains, or serve as handles for constructing heterocyclic rings like pyrazoles or isoxazoles, which are common motifs in drug molecules.[14]

-

Polymer Science: Analogous structures, such as 4,6-diacetylresorcinol, are indispensable monomers for the synthesis of high-performance polybenzoxazole (PBO) fibers, known for their exceptional thermal stability and mechanical strength.[8] This highlights the industrial relevance of the diacylated resorcinol core.

-

Advanced Synthesis: The symmetrical difunctional nature of the product allows for its use in the construction of complex, symmetrical molecules, macrocycles, or as a cross-linking agent in polymer chemistry.

By providing a reliable and efficient route to this versatile intermediate, the Friedel-Crafts diacylation of 1,3-dimethoxybenzene remains a highly relevant and valuable transformation for both academic research and industrial drug development.

References

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). CORE. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. [Link]

-

Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Santa Clara University. [Link]

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. [Link]

-

The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. [Link]

-

FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. [Link]

-

Friedel-Crafts Alkylation | Eastern Kentucky University. (n.d.). EduBirdie. [Link]

-

1,3-Dimethoxybenzene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016, April 14). RSC Publishing. [Link]

-

Chemistry 211 Experiment 1. (2012, November 14). University of Wisconsin-Whitewater. [Link]

-

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Missouri-St. Louis. [Link]

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Wisconsin-River Falls. [Link]

-

Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. (2017, January 31). Asian Journal of Chemistry. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). RSC Advances. [Link]

-

The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. (2025, August 5). ResearchGate. [Link]

-

A two-step synthesis method for o-dimethoxy benzene. (2025, August 7). ResearchGate. [Link]

- A kind of synthetic method of 2,4-dimethoxybenzylamine. (n.d.).

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). Semantic Scholar. [Link]

-

Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. (2020, May 20). YouTube. [Link]

-

NOVEL FRlEIXl. - CRAFTS REACTKJNS OF SOME ARENES. (1987). Tetrahedron. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 4. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 5. alexandonian.com [alexandonian.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 11. theochem.mercer.edu [theochem.mercer.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Acetophenone Derivatives from Resorcinol Dimethyl Ether

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing acetophenone derivatives, valuable intermediates in the pharmaceutical and fragrance industries, using resorcinol dimethyl ether (1,3-dimethoxybenzene) as a starting material. The document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic intricacies, practical experimental protocols, and critical process parameters of the primary synthetic methodologies: Friedel-Crafts acylation and the Fries rearrangement. Emphasis is placed on understanding the underlying principles that govern reaction outcomes, including regioselectivity and catalyst efficiency. Furthermore, this guide addresses common challenges encountered during synthesis and explores modern, sustainable approaches to these classical reactions.

Introduction: The Significance of Acetophenone Derivatives

Acetophenone derivatives are a class of aromatic ketones that form the structural core of numerous biologically active compounds and commercially important molecules. Their applications span a wide range of fields, from pharmaceuticals, where they are precursors to drugs for treating conditions like fungal infections and Parkinson's disease, to the fragrance industry, where they contribute to the scent profiles of perfumes and other consumer products.[1][2] The substitution pattern on the aromatic ring of acetophenones dictates their chemical and biological properties, making the targeted synthesis of specific derivatives a crucial endeavor in organic chemistry.

Resorcinol dimethyl ether, or 1,3-dimethoxybenzene, is an excellent and readily available starting material for the synthesis of a variety of acetophenone derivatives. The two methoxy groups are strong activating groups for electrophilic aromatic substitution, facilitating the introduction of an acetyl group onto the aromatic ring. This guide will explore the key synthetic transformations to achieve this, with a focus on providing practical, field-proven insights.

Friedel-Crafts Acylation: A Primary Synthetic Route

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones.[3] In the context of resorcinol dimethyl ether, this reaction allows for the direct introduction of an acetyl group to form primarily 2',4'-dimethoxyacetophenone.

Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (typically acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[4] The electron-rich aromatic ring of resorcinol dimethyl ether then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired acetophenone derivative.

The regioselectivity of the Friedel-Crafts acylation on 1,3-dimethoxybenzene is governed by the directing effects of the two methoxy groups. Both are ortho, para-directing and strongly activating. The position para to one methoxy group and ortho to the other (the 4-position) is the most sterically accessible and electronically activated site for electrophilic attack. The stability of the resulting carbocation intermediate, with resonance structures delocalizing the positive charge onto the oxygen atoms of the methoxy groups, strongly favors substitution at this position.[5]

Caption: Mechanism of Friedel-Crafts Acylation of Resorcinol Dimethyl Ether.

Experimental Protocol: Synthesis of 2',4'-Dimethoxyacetophenone

This protocol details a standard laboratory procedure for the synthesis of 2',4'-dimethoxyacetophenone via Friedel-Crafts acylation.

Materials:

-

Resorcinol dimethyl ether (1,3-dimethoxybenzene)